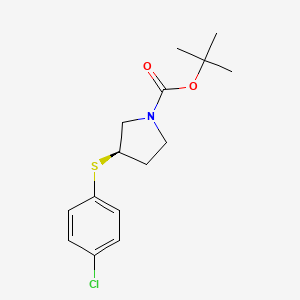
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, also known as R-BTTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been studied for its various biochemical and physiological effects.
科学的研究の応用
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in various physiological processes. (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has been shown to selectively block the α4β2 subtype of nAChRs, which are involved in various processes such as learning, memory, and addiction. This selective blocking ability has made (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate a valuable tool for studying the role of nAChRs in these processes.
作用機序
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate selectively blocks the α4β2 subtype of nAChRs by binding to a specific site on the receptor. This binding prevents the receptor from being activated by acetylcholine, which is the natural ligand for nAChRs. This blockade of α4β2 nAChRs has been shown to have various effects on physiological processes, which will be discussed in the following section.
Biochemical and Physiological Effects:
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects due to its selective blockade of α4β2 nAChRs. One of the main effects is the reduction of nicotine-induced dopamine release in the brain. This reduction in dopamine release has been shown to reduce the reinforcing effects of nicotine, which could potentially lead to the development of new smoking cessation therapies.
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has also been shown to have effects on learning and memory processes. Studies have shown that (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate can impair contextual fear conditioning, which is a type of learning that involves associating a specific context with a fearful stimulus. This impairment suggests that α4β2 nAChRs play a role in this type of learning.
実験室実験の利点と制限
One of the main advantages of using (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate in lab experiments is its selective blockade of α4β2 nAChRs. This selectivity allows researchers to study the specific role of these receptors in various physiological processes. However, one limitation of using (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate is that it only blocks the α4β2 subtype of nAChRs and not other subtypes. This limitation could potentially lead to incomplete or inaccurate results in experiments that involve other subtypes of nAChRs.
将来の方向性
There are several future directions for research involving (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate. One potential direction is the development of new smoking cessation therapies based on the reduction of nicotine-induced dopamine release. Another potential direction is the study of the role of α4β2 nAChRs in other physiological processes, such as pain perception and inflammation. Additionally, the development of new compounds that selectively block other subtypes of nAChRs could lead to a better understanding of the role of these receptors in various processes.
合成法
The synthesis of (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate involves the reaction of 4-chlorophenyl thioacetate with (R)-tert-butyl pyrrolidine-1-carboxylate in the presence of a base. The reaction yields (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, which can be purified using column chromatography. This synthesis method has been reported in the literature and has been used by researchers to obtain (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate for their studies.
特性
IUPAC Name |
tert-butyl (3R)-3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYYYJAZMMAHH-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

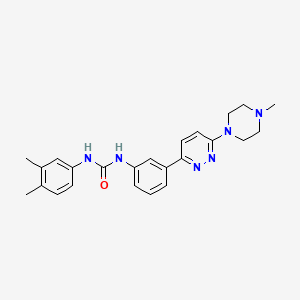
![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)
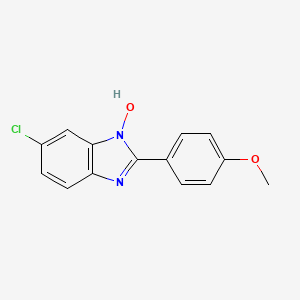
![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)
![6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine](/img/structure/B2822358.png)


![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
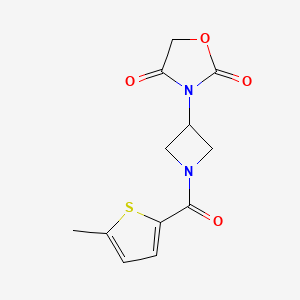
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
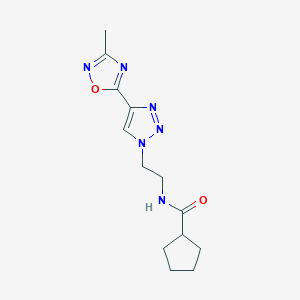
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
